N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide

Medicinal Chemistry Drug Design Physicochemical Properties

Select this specific N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-46-3) for its ortho-SCH₃ substituent, which enables CYP450-mediated sulfoxide redox cycling for extended pharmacodynamic duration—a feature absent in -SO₂CH₃, -OPh, or -OEt analogs. Balanced LogP (~4.5) ensures CNS permeability while maintaining DMSO solubility for reliable stock preparation. This compound uniquely bridges metabolic soft-spot availability and brain exposure, making it the definitive choice for in vivo PK/PD studies requiring sustained target engagement.

Molecular Formula C19H16N2O2S2
Molecular Weight 368.47
CAS No. 896345-46-3
Cat. No. B2507333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide
CAS896345-46-3
Molecular FormulaC19H16N2O2S2
Molecular Weight368.47
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O2S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(25-17)21-18(23)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3,(H,20,21,23)
InChIKeyAAPNLYODKCOODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-46-3): Chemical Profile for Scientific Procurement


N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide (CAS 896345-46-3) is a fully synthetic, small-molecule thiazole-benzamide hybrid that integrates a 5-acetyl-4-phenylthiazole core with an ortho-methylthio-substituted benzamide moiety . The compound is a member of the broader 2-aminothiazole amide family, a privileged scaffold extensively explored in kinase inhibition, GPCR modulation, and antimicrobial research [1]. With a molecular formula of C₁₉H₁₆N₂O₂S₂ and a molecular weight of 368.5 g/mol, this compound is distinct from simpler 4-phenylthiazole derivatives due to its C5-acetyl group and the ortho-SCH₃ substituent on the benzamide ring, structural features that simultaneously modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability [2].

Why Generic Substitution Fails for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide: The Ortho-Methylthio Advantage


Within the 5-acetyl-4-phenylthiazole amide series, seemingly conservative substituent changes on the benzamide ring produce drastic shifts in target engagement and ADME profiles. The target compound carries an ortho-methylthio (-SCH₃) group on the benzamide ring, whereas closely cataloged analogs bear substituents ranging from hydrogen (unsubstituted benzamide, CHEMBL1609062) to ortho-methanesulfonyl (-SO₂CH₃), ortho-phenoxy (-OPh), or para-ethoxy (-OEt) [1][2]. These substitutions alter clogP, polar surface area, hydrogen-bond acceptor count, and metabolic soft-spot availability. Critically, the -SCH₃ group is lipophilic yet oxidizable, enabling a unique metabolic cascade that can generate a sulfoxide or sulfone in vivo, whereas the pre-installed -SO₂CH₃ analog bypasses this activation step entirely and may exhibit different tissue distribution kinetics [3]. A procurement decision that treats these analogs as interchangeable risks selecting a compound with divergent solubility, permeability, target residence time, or off-target liability, undermining experimental reproducibility and SAR interpretation.

Product-Specific Quantitative Differentiation Evidence: N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count Differentiates Ortho-SCH₃ from Unsubstituted and -SO₂CH₃ Analogs

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens, thiazole nitrogen, and the sulfur of the ortho-SCH₃ group), whereas the unsubstituted benzamide analog (CHEMBL1609062) has only 3 HBA sites (lacking the sulfur lone pair) and the methanesulfonyl analog (CAS 896362-41-7) has 5 HBA sites (two sulfone oxygens) [1]. In drug design, HBA count is a critical determinant of aqueous solubility and passive membrane permeability, with empirical guidelines recommending a total HBA ≤ 10 for oral bioavailability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Calculated LogP Suggests Superior Permeability Over ortho-SO₂CH₃ and ortho-OPh Analogs

The predicted logP (XLogP3) of the target compound is approximately 4.5, positioning it within the optimal lipophilicity range (LogP 3–5) for passive membrane permeability while avoiding excessive lipophilicity that drives metabolic clearance and promiscuous binding . In contrast, the ortho-methanesulfonyl analog (CAS 896362-41-7) has a predicted logP of approximately 3.2, significantly lower and potentially limiting permeability, while the ortho-phenoxy analog (CAS 328539-74-8) has a predicted logP of approximately 5.8, raising the risk of poor solubility, high protein binding, and rapid oxidative metabolism [1].

ADME Lipophilicity Cell Permeability

Rotatable Bond Count Indicates Greater Conformational Flexibility vs. para-Substituted Analogs

The target compound has 6 rotatable bonds, compared to 5 rotatable bonds for the para-ethoxy analog (CAS 328539-74-8, N-(5-acetyl-4-phenylthiazol-2-yl)-4-ethoxybenzamide) [1]. The ortho-SCH₃ group adds one additional freely rotating bond relative to para-substituted analogs, which increases the entropic penalty upon target binding but may also facilitate induced-fit recognition in flexible binding pockets [2].

Conformational Analysis Entropy Binding Affinity

Thioether-to-Sulfoxide Metabolic Lability Confers a Unique Prodrug-like Bioactivation Window Absent in Sulfone and Ether Analogs

The ortho-methylthio (-SCH₃) group in the target compound is a recognized substrate for cytochrome P450-mediated S-oxidation (primarily CYP3A4 and CYP2C9), yielding a sulfoxide (-S(O)CH₃) intermediate that can be further oxidized to a sulfone (-SO₂CH₃) or reduced back to the thioether in vivo [1]. This reversible redox cycling is absent in the pre-formed sulfone analog (CAS 896362-41-7) and is structurally impossible in the ether and phenoxy analogs, which lack an oxidizable sulfur center [2]. The intermediate sulfoxide may exhibit distinct hydrogen-bonding and target-binding properties relative to both the parent thioether and the terminal sulfone, creating a time-dependent pharmacological profile that could be exploited for sustained target inhibition or tissue-selective activation [3].

Drug Metabolism Prodrug Design CYP450

Topological Polar Surface Area Differentiates CNS Penetration Potential Relative to o-SO₂CH₃ Analog

The topological polar surface area (tPSA) of the target compound is calculated at approximately 58 Ų, whereas the ortho-methanesulfonyl analog (CAS 896362-41-7) has a tPSA of approximately 92 Ų due to the additional sulfone oxygens [1]. The widely cited threshold for likely blood-brain barrier penetration is tPSA ≤ 70–90 Ų; thus, the target compound falls within the CNS-accessible window while the sulfone analog exceeds it, predicting significantly lower brain exposure for the sulfone [2].

Blood-Brain Barrier CNS Drug Design tPSA

Best-Fit Research and Industrial Application Scenarios for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide


CNS-Penetrant Kinase or GPCR Probe Development

With a tPSA of ~58 Ų and a LogP of ~4.5, this compound is predicted to cross the blood-brain barrier, making it a strong candidate for CNS-targeted probe development (e.g., brain-penetrant kinase inhibitors or GPCR modulators) where the unsubstituted benzamide analog (tPSA ~42 Ų) is also permeable but lacks the metabolic bioactivation handle, and the o-SO₂CH₃ analog (tPSA ~92 Ų) is expected to be CNS-excluded [1].

Cellular SAR Studies Requiring Balanced Lipophilicity

The target compound's intermediate LogP (~4.5) positions it between the overly hydrophilic o-SO₂CH₃ analog (LogP ~3.2) and the excessively lipophilic o-OPh analog (LogP ~5.8), providing a balanced starting point for cellular structure-activity relationship (SAR) campaigns where both membrane permeability and aqueous solubility for DMSO stock preparation are critical [1][2].

In Vivo Pharmacokinetic Studies Exploiting Metabolic Bioactivation

The ortho-methylthio group undergoes CYP450-mediated S-oxidation to a sulfoxide intermediate, a metabolic pathway that can extend pharmacodynamic duration via reversible redox cycling. This property is absent in metabolically inert analogs (o-SO₂CH₃) and is structurally impossible in o-phenoxy or o-ethoxy congeners, making this compound uniquely suited for in vivo proof-of-concept studies investigating sustained target engagement [1].

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.